Hupehenine

Description

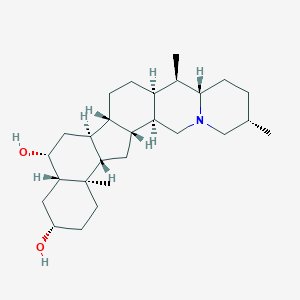

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6S,9S,10R,11R,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMWYOKGHGSVSC-MSSYMPDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of Hupehenine from Fritillaria hupehensis

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Hupehenine, an isosteroidal alkaloid isolated from the bulbs of Fritillaria hupehensis, has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in medicine for its antitussive and expectorant properties, recent studies have unveiled its potential in anticancer and neuroprotective applications.[1][2] This document provides a comprehensive technical overview of the discovery, isolation, structural elucidation, and quantitative analysis of this compound. Furthermore, it details its known biological activities, with a particular focus on its promising role as an inhibitor of α-synuclein fibril formation, a key pathological hallmark of Parkinson's disease.[1][2] This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and neurodegenerative disease therapeutics.

Introduction and Discovery

The genus Fritillaria has long been a source of structurally complex and biologically active steroidal alkaloids. Phytochemical investigations into the bulbs of Fritillaria hupehensis Hsiao et K. C. Hsia led to the discovery and isolation of several such compounds, including this compound.[3][4] Alongside other known alkaloids like peimine, peiminine, and ebeiensine, this compound was identified as a key chemical constituent of the plant.[3] Early research focused on characterizing the rich alkaloidal profile of F. hupehensis, which is now understood to be responsible for its medicinal properties.[5] this compound is recognized as an orally active isosteroidal alkaloid with a range of activities, including antitussive, expectorant, anticancer, and antiparasitic effects.[1]

Isolation and Purification

The isolation of this compound from the bulbs of F. hupehensis is a multi-step process involving extraction and chromatographic purification. While specific large-scale industrial protocols are proprietary, a standard laboratory methodology can be constructed based on established phytochemical techniques for alkaloid isolation.

Experimental Protocol: General Isolation and Purification

-

Preparation of Plant Material : Freshly harvested bulbs of Fritillaria hupehensis are washed, dried, and pulverized into a fine powder to maximize the surface area for solvent extraction.[5]

-

Solvent Extraction : The powdered plant material is subjected to extraction with an appropriate organic solvent system, typically involving an acidified alcohol (e.g., ethanol with acetic or hydrochloric acid) to protonate the alkaloids and increase their solubility. This is often followed by a liquid-liquid partitioning step where the pH is adjusted to basic, allowing the alkaloids to be extracted back into a nonpolar organic solvent like chloroform.

-

Crude Alkaloid Fractionation : The resulting crude extract, rich in total alkaloids, is concentrated under reduced pressure. This crude mixture is then typically subjected to column chromatography over a stationary phase such as silica gel or alumina.

-

Chromatographic Separation : Elution is performed using a gradient of solvents with increasing polarity (e.g., chloroform-methanol mixtures).[6] Fractions are collected systematically and monitored by Thin-Layer Chromatography (TLC) with a suitable visualizing agent (e.g., Dragendorff's reagent) to identify alkaloid-containing fractions.

-

Final Purification : Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield the pure compound.[7] Purity is then assessed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The definitive structure of this compound and related alkaloids is established using a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and overall architecture.

Methodologies for Structure Elucidation

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the precise molecular formula from the exact mass of the molecular ion.[8]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structure elucidation.[9] A full suite of NMR experiments is typically required:

-

¹H NMR : Identifies the number and type of protons in the molecule.[10]

-

¹³C NMR : Determines the number and type of carbon atoms.[10][11]

-

2D NMR (COSY, HSQC, HMBC) : These experiments establish connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) links protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon couplings, which is crucial for piecing together the complete carbon skeleton and placing substituents.[6][8]

-

Quantitative Analysis

For quality control, pharmacokinetic studies, and standardization of herbal preparations, a validated method for the quantification of this compound is essential. A reverse-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) has been developed for this purpose.[7]

Protocol: HPLC-ELSD Quantification of this compound

-

Sample Preparation : A precisely weighed amount of the total alkaloid extract from F. hupehensis is dissolved in the mobile phase to a known concentration.

-

Chromatographic Conditions : The sample is injected into an HPLC system with the parameters outlined in Table 1.

-

Detection : The column eluent is directed to an ELSD, where the solvent is nebulized and evaporated, and the remaining non-volatile analyte particles scatter a light beam. The detector response is proportional to the mass of the analyte.

-

Quantification : A calibration curve is generated using certified this compound standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Table 1: HPLC-ELSD Parameters for this compound Quantification

Data sourced from J Huazhong Univ Sci Technolog Med Sci. 2008.[7]

| Parameter | Specification |

| Chromatography System | Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC) |

| Column | Hypersil C-18 |

| Mobile Phase | Methanol : Water : Chloroform : Triethylamine (85:15:1:0.6, v/v/v/v) |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Drift Tube Temperature | 68.3 °C |

| Gas Flow Rate | 1.8 L/min |

| Retention Time | 13.7 min |

| Linearity Range | 8.936 to 134.04 µg/mL (r=0.9993) |

| Limit of Detection (LOD) | 1.79 µg/mL (S/N > 3) |

| Intra-day Precision (RSD) | 1.42% |

| Inter-day Precision (RSD) | 2.26% |

| Average Recovery | 101.50% (RSD = 1.62%) |

Biological Activity and Signaling Pathways

This compound exhibits a wide spectrum of pharmacological activities.[1] While its anticancer effects are under investigation, its neuroprotective properties, particularly in the context of Parkinson's disease (PD), have drawn considerable attention.[2]

Cytotoxicity

Phytochemical investigations of F. hupehensis bulbs have identified steroidal alkaloids with significant cytotoxic effects against human tumor cell lines. For instance, certain veratraman- and cevan-based alkaloids isolated from the plant showed potent inhibitory effects against HeLa and HepG2 cells, with IC₅₀ values in the low micromolar range (0.23–2.52 µM), comparable to the positive control 5-fluorouracil.[4] While specific IC₅₀ values for this compound against these cell lines are not detailed in the cited literature, its classification as an anticancer agent suggests it contributes to the overall cytotoxicity of the plant's extracts.[1]

Neuroprotective Activity: Inhibition of α-Synuclein Aggregation

A key pathological feature of Parkinson's disease is the misfolding and aggregation of the α-synuclein protein into insoluble fibrils, which form Lewy bodies and contribute to neuronal death.[12][13][14] this compound has been shown in vitro to inhibit the seeded fibril formation of α-synuclein.[1][2] This inhibitory action suggests a potential therapeutic mechanism for slowing the progression of synucleinopathies like PD.

The proposed mechanism involves the direct interaction of this compound with α-synuclein monomers or early-stage oligomers, stabilizing their native, unfolded state or preventing their conformational change into the β-sheet-rich structures required for fibril elongation.[12][15] By interrupting this aggregation cascade, this compound may reduce the formation of toxic oligomeric species and insoluble fibrils, thereby mitigating downstream cellular toxicity and neurodegeneration.

Conclusion and Future Directions

This compound stands out as a significant bioactive alkaloid from Fritillaria hupehensis. The methodologies for its isolation, purification, and quantification are well-established, providing a solid foundation for further research and development. Its demonstrated ability to inhibit α-synuclein aggregation in vitro opens a promising avenue for the development of novel therapeutics for Parkinson's disease and other related neurodegenerative disorders. Future research should focus on elucidating the precise molecular interactions between this compound and α-synuclein, evaluating its efficacy and safety in preclinical animal models of synucleinopathy, and exploring potential synergistic effects with other therapeutic agents. The rich pharmacology of this natural product warrants continued investigation to unlock its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Studies on chemical constituents of Fritillaria in Hubei. XIII. Isolation and structure elucidation of hupehemonoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic alkaloids from the bulbs of Fritillaria hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transcriptomic and metabolomic analyses provide new insights into the appropriate harvest period in regenerated bulbs of Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of this compound in the total alkaloids from Fritillaria hupehensis by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Alkaloid Compounds as Inhibitors for Alpha-Synuclein Seeded Fibril Formation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of alpha-synuclein neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alpha-Synuclein Pathophysiology in Neurodegenerative Disorders: A Review Focusing on Molecular Mechanisms and Treatment Advances in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Alpha-Synuclein Action on Neurotransmission: Cell-Autonomous and Non-Cell Autonomous Role - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hupehenine: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hupehenine, a naturally occurring isosteroidal alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental physicochemical properties, detailed experimental protocols for its analysis and evaluation, and an exploration of its known and putative signaling pathways. This document is intended to serve as a core resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized by the following key identifiers and properties:

| Property | Value | Reference |

| CAS Number | 98243-57-3 | |

| Molecular Formula | C₂₇H₄₅NO₂ | |

| Molecular Weight | 415.65 g/mol | |

| Appearance | Powder | |

| Purity | >98% | |

| Solubility | Soluble in DMSO |

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD)

A robust method for the quantitative analysis of this compound in biological matrices and plant extracts has been developed using a reverse-phase HPLC system coupled with an ELSD.

Methodology:

-

Column: Hypersil C-18 reverse-phase column.

-

Mobile Phase: A mixture of methanol, water, chloroform, and triethylamine in a ratio of 85:15:1:0.6 (v/v/v/v).

-

ELSD Settings:

-

Drift tube temperature: 68.3 °C.

-

Gas flow rate: 1.8 L/min.

-

-

Retention Time: Approximately 13.7 minutes for this compound.

-

Linearity: A logarithmic linear curve was established in the concentration range of 8.936 to 134.04 µg/mL (r = 0.9993).

-

Limit of Detection (LOD): 1.79 µg/mL on the column (Signal/Noise > 3).

-

Precision:

-

Intra-day Relative Standard Deviation (RSD): 1.42%.

-

Inter-day RSD (over 3 days): 2.26%.

-

-

Accuracy: The average recovery of this compound was determined to be 101.50% with an RSD of 1.62%.

In Vitro Anticancer Activity Assessment (General Protocol)

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in the readily available literature, a general protocol for assessing the cytotoxic activity of novel compounds like this compound is the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate until they reach 90–95% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT working solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, can be calculated using appropriate software.

Anti-inflammatory Activity Assessment (General Protocols)

The anti-inflammatory potential of this compound can be investigated through various in vitro assays.

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control.

This assay measures the ability of a compound to inhibit proteases, which are involved in the inflammatory response.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.06 mg of trypsin, 20 mM Tris-HCl buffer (pH 7.4), and the test sample at different concentrations.

-

Incubation: Incubate the mixture for 20 minutes.

-

Reaction Termination: Add perchloric acid to stop the reaction.

-

Absorbance Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways directly modulated by this compound are still under active investigation, research on related alkaloids and compounds with similar biological activities provides valuable insights into its potential mechanisms of action.

Neuroprotective Effects

This compound has been shown to inhibit the formation of α-synuclein seeded fibrils in vitro, suggesting a potential therapeutic role in neurodegenerative diseases like Parkinson's disease. The neuroprotective effects of similar alkaloids, such as Huperzine A, are attributed to several mechanisms, including the inhibition of acetylcholinesterase and the modulation of nicotinic receptors (α7nAChRs and α4β2nAChRs), which can lead to a potent anti-inflammatory response by decreasing the expression of pro-inflammatory cytokines like IL-1β and TNF-α and suppressing the transcriptional activation of the NF-κB signaling pathway.

Putative Neuroprotective Signaling Workflow

Caption: Putative neuroprotective signaling of this compound.

Anti-inflammatory Effects

The anti-inflammatory properties of many alkaloids are linked to their ability to modulate key inflammatory signaling pathways. For instance, some alkaloids have been shown to inhibit the NF-κB and MAPK signaling pathways. The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, COX-2, and iNOS.

Hypothesized Anti-inflammatory Signaling Cascade

Caption: Hypothesized anti-inflammatory action of this compound.

Anticancer Potential

While comprehensive studies on the anticancer mechanism of this compound are limited, it is known to exhibit antiparasitic activity and can induce apoptosis and autophagy in Leishmania donovani promastigotes. This is accompanied by an elevation of reactive oxygen species (ROS) levels, loss of mitochondrial membrane potential, and cell cycle arrest. The anticancer effects of other alkaloids often involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis through various signaling pathways.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative and inflammatory diseases. The experimental protocols outlined in this guide provide a solid foundation for the consistent and reproducible investigation of its biological activities. Further research is warranted to elucidate the specific molecular targets and signaling pathways directly modulated by this compound. In particular, comprehensive studies to determine its IC50 values across a broad panel of cancer cell lines and in-depth investigations into its precise mechanisms of action will be crucial for advancing its potential clinical applications.

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Hupehenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and the proposed biosynthetic pathway of Hupehenine, a cevanine-type isosteroidal alkaloid found in medicinal plants of the Fritillaria genus. This document details the quantitative occurrence of this compound, its biosynthetic origins from cholesterol, and the experimental methodologies used for its study.

Natural Sources of this compound

This compound is a characteristic secondary metabolite of various species within the Fritillaria genus (Liliaceae family). These plants, commonly known as "Beimu" in traditional Chinese medicine, are valued for their antitussive, expectorant, and anti-inflammatory properties. The primary documented natural source of this compound is Fritillaria hupehensis, from which the compound derives its name. Other Fritillaria species have also been reported to contain related isosteroidal alkaloids.

Table 1: Quantitative Content of this compound in Fritillaria Species

| Plant Species | Plant Part | Analytical Method | This compound Content | Reference |

| Fritillaria hupehensis | Bulb | HPLC-ELSD | Variable, with a described linear range of 8.936 to 134.04 µg/mL in analytical solutions.[1] | [1] |

| Fritillaria hupehensis | Regenerated Bulb | UPLC-MS/MS | Present, with levels varying during different growth stages. | [2] |

Biosynthesis of this compound

The biosynthesis of this compound, as a cevanine-type isosteroidal alkaloid, is proposed to originate from the sterol pathway, with cholesterol serving as the primary precursor. The pathway involves a series of modifications to the cholesterol skeleton, including hydroxylation, oxidation, and amination, to form the characteristic fused ring system of cevanine alkaloids. While the complete enzymatic sequence leading specifically to this compound has not been fully elucidated, a proposed pathway can be constructed based on studies of related isosteroidal alkaloids in Fritillaria and other plant species.

The biosynthesis is thought to proceed through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoids. These precursors lead to the formation of squalene, which is then cyclized to form cycloartenol, a key intermediate in the biosynthesis of plant sterols, including cholesterol.

From cholesterol, a series of enzymatic modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), reductases, and transaminases, are believed to construct the cevanine skeleton.

Table 2: Key Enzymes and Genes Implicated in the Biosynthesis of Isosteroidal Alkaloids in Fritillaria

| Enzyme/Gene Class | Proposed Function in Biosynthesis | Reference |

| Cytochrome P450s (CYPs) | Hydroxylation and oxidation at various positions of the sterol backbone. | [3] |

| 3β-hydroxysteroid dehydrogenase/isomerase | Conversion of sterol intermediates. | |

| Reductases | Saturation of double bonds in the sterol rings. | [3] |

| Transaminases | Introduction of the nitrogen atom to form the alkaloid structure. | [3] |

| Glucosyltransferases | Glycosylation of the alkaloid scaffold. |

Below is a proposed biosynthetic pathway for this compound, visualized using a Graphviz diagram.

Caption: Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

The study of this compound and its biosynthesis involves a combination of phytochemical analysis and molecular biology techniques. Below are detailed methodologies for key experiments.

This protocol is adapted from a method developed for the quantitative analysis of this compound in Fritillaria hupehensis.[1]

1. Sample Preparation:

-

Air-dry the bulbs of Fritillaria hupehensis and grind them into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample and place it in a flask.

-

Add 25 mL of a methanol:water:chloroform:triethylamine (85:15:1:0.6, v/v/v/v) solvent mixture.

-

Perform ultrasonic extraction for 30 minutes.

-

Filter the extract and collect the filtrate.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in a known volume of the mobile phase for HPLC analysis.

2. HPLC-ELSD Conditions:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: Hypersil C-18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Methanol:water:chloroform:triethylamine (85:15:1:0.6, v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

ELSD Drift Tube Temperature: 68.3°C.[1]

-

Nebulizer Gas Flow Rate: 1.8 L/min.[1]

3. Quantification:

-

Prepare a series of standard solutions of purified this compound of known concentrations.

-

Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

-

Calculate the concentration of this compound in the sample extract based on its peak area and the calibration curve.

This protocol provides a general workflow for identifying candidate genes involved in this compound biosynthesis using full-length transcriptome sequencing, based on methodologies applied to Fritillaria species.[4][5]

1. RNA Extraction and Library Preparation:

-

Collect fresh plant tissues (e.g., bulbs, leaves, stems) from Fritillaria species known to produce this compound.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Perform PCR amplification to generate double-stranded cDNA.

-

Construct a SMRTbell library for PacBio sequencing according to the manufacturer's protocols.

2. PacBio Full-Length Transcriptome Sequencing:

-

Sequence the prepared library on a PacBio Sequel or a similar long-read sequencing platform.

3. Bioinformatic Analysis:

-

Process the raw sequencing reads to generate circular consensus sequences (CCS).

-

Identify full-length, non-chimeric (FLNC) transcripts.

-

Cluster the FLNC transcripts to obtain consensus isoforms.

-

Perform functional annotation of the transcripts by sequence alignment against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).

-

Identify candidate genes encoding enzymes in the proposed isosteroidal alkaloid biosynthetic pathway (e.g., CYPs, reductases, transaminases) based on their annotations.

-

Analyze the expression levels of these candidate genes in different tissues to correlate their expression with alkaloid accumulation.

This protocol outlines a general procedure for the comprehensive analysis of alkaloids, including this compound, in Fritillaria extracts.[6][7][8]

1. Sample Extraction:

-

Homogenize powdered Fritillaria bulb tissue in a suitable solvent, such as 70% methanol or an ammonia-alkalized chloroform-methanol mixture.

-

Perform ultrasonic or reflux extraction.

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm filter before analysis.

2. UPLC-QTOF-MS Conditions:

-

UPLC System: An ultra-performance liquid chromatography system.

-

Column: A C18 column suitable for UPLC (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Mass Spectrometer: A quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for alkaloid analysis.

-

Data Acquisition: Acquire data in both full scan mode (for profiling) and targeted MS/MS mode (for structural confirmation).

3. Data Analysis:

-

Process the raw data using metabolomics software (e.g., MassLynx, XCMS).

-

Perform peak picking, alignment, and normalization.

-

Identify this compound and other alkaloids based on their accurate mass, retention time, and fragmentation patterns compared to standards or database entries.

-

Use multivariate statistical analysis (e.g., PCA, OPLS-DA) to compare alkaloid profiles between different samples.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the elucidation of its biosynthesis.

Caption: Integrated Workflow for this compound Research.

References

- 1. Analysis of this compound in the total alkaloids from Fritillaria hupehensis by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptomic and metabolomic analyses provide new insights into the appropriate harvest period in regenerated bulbs of Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating steroid alkaloid biosynthesis in Veratrum californicum: production of verazine in Sf9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Full-Length Transcriptome Sequencing Provides Insights into Flavonoid Biosynthesis in Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Full-Length Transcriptome Sequencing Provides Insights into Flavonoid Biosynthesis in Fritillaria hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of potential quality markers of Fritillariae thunbergii bulbus in pneumonia by combining UPLC-QTOF-MS, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Hupehenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hupehenine is an isosteroidal alkaloid primarily isolated from the bulbs of Fritillaria species, notably Fritillaria hupehensis. Traditional Chinese medicine has long utilized these plants for their antitussive and expectorant properties. Modern pharmacological research is beginning to unveil a broader spectrum of activities for this compound, including anticancer, neuroprotective, and antiparasitic potentials. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, detailing its known activities, mechanisms of action, and the experimental methodologies used in its evaluation.

Pharmacokinetics

A study in rats has provided initial insights into the pharmacokinetic profile of this compound. Following oral and intravenous administration, its plasma concentrations were determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The oral bioavailability of this compound was reported to be 13.4%[1].

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |

| Tmax (h) | 0.083 ± 0.00 | 0.63 ± 0.25 |

| Cmax (ng/mL) | 1586.67 ± 258.14 | 485.67 ± 143.28 |

| AUC(0-t) (ng·h/mL) | 1013.33 ± 189.32 | 1358.56 ± 346.78 |

| AUC(0-∞) (ng·h/mL) | 1029.89 ± 192.11 | 1383.21 ± 351.23 |

| t1/2 (h) | 2.89 ± 0.54 | 3.12 ± 0.68 |

| MRT(0-t) (h) | 2.45 ± 0.38 | 3.58 ± 0.45 |

| MRT(0-∞) (h) | 2.51 ± 0.41 | 3.69 ± 0.49 |

| CL (L/h/kg) | 1.98 ± 0.35 | - |

| Vss (L/kg) | 4.97 ± 1.23 | - |

| F (%) | - | 13.4 |

Pharmacological Activities

Antitussive and Expectorant Effects

Alkaloids from Fritillaria species are well-documented for their antitussive and expectorant activities. Studies on total alkaloids and isolated compounds from these plants strongly suggest that this compound contributes significantly to these effects. Intercropping of Fritillaria hupehensis with Magnolia officinalis has been shown to increase the accumulation of peimine, peiminine, and this compound, correlating with the plant's traditional use for cough and phlegm. The primary methods for evaluating these activities are the ammonia-induced cough model in mice and the phenol red secretion assay.

Anticancer Activity

Emerging evidence suggests that this compound possesses cytotoxic activity against various cancer cell lines. While direct studies on this compound are limited, research on related alkaloids from Fritillaria hupehensis has demonstrated significant inhibitory effects on HeLa and HepG2 cells, with IC50 values in the low micromolar range. The proposed mechanisms of action for Fritillaria alkaloids include the induction of apoptosis, evidenced by increased caspase-3 expression, and the inhibition of angiogenesis through the reduction of microvessel density.

Table 2: Cytotoxic Activity of Alkaloids from Fritillaria hupehensis

| Compound | Cell Line | IC50 (µM) |

| Compound 1 | HeLa | 2.52 |

| HepG2 | 0.23 | |

| Compound 2 | HeLa | 1.89 |

| HepG2 | 0.45 | |

| 5-Fluorouracil | HeLa | 2.15 |

| HepG2 | 0.31 |

Note: Data for "Compound 1" and "Compound 2", new steroidal alkaloids isolated from Fritillaria hupehensis, are presented as indicative of the potential of this class of compounds.

Neuroprotective Effects: Inhibition of α-Synuclein Aggregation

A significant finding is the ability of this compound to inhibit the seeded fibril formation of α-synuclein and the associated cellular toxicity[1]. This positions this compound as a potential therapeutic agent for synucleinopathies such as Parkinson's disease. The Thioflavin T (ThT) assay is a standard method to monitor the formation of amyloid fibrils in vitro.

Antiparasitic Activity

Currently, there is a lack of direct scientific evidence regarding the antiparasitic activity of this compound. However, given the broad range of biological activities of isosteroidal alkaloids, this remains an area for future investigation. Standard in vitro screening assays against common parasites are available to explore this potential.

Experimental Protocols

Pharmacokinetic Analysis

-

Method: UPLC-MS/MS[1].

-

Sample Preparation: Protein precipitation from rat plasma using acetonitrile-methanol (9:1, v/v) with imperialine as an internal standard[1].

-

Chromatographic Separation: UPLC BEH C18 column with a gradient elution of 0.1% formic acid and acetonitrile[1].

-

Detection: Electrospray ionization in positive ion mode with multiple reaction monitoring[1].

Pharmacokinetic Analysis Workflow.

Antitussive Activity Assay

-

Model: Ammonia-induced cough in mice.

-

Procedure: Mice are exposed to a 0.6% ammonia solution for 45 seconds to induce coughing. The number of coughs within a 3-minute period is recorded. This compound or a vehicle control is administered orally prior to ammonia exposure.

-

Endpoint: Reduction in the frequency of coughing compared to the control group.

Antitussive Activity Experimental Workflow.

Expectorant Activity Assay

-

Model: Phenol red secretion in mice.

-

Procedure: Mice are administered this compound or a vehicle control orally. After 30 minutes, a 5% phenol red solution is injected intraperitoneally. Thirty minutes later, the animals are euthanized, and the trachea is dissected. The amount of phenol red secreted into the tracheal lumen is quantified spectrophotometrically after washing the trachea with a saline solution.

-

Endpoint: Increased absorbance of the tracheal wash fluid, indicating enhanced phenol red secretion.

Anticancer Cytotoxicity Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay.

-

Procedure: Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of this compound for 48-72 hours. After incubation, the cell viability is assessed by adding MTT or SRB reagent and measuring the absorbance.

-

Endpoint: IC50 value, the concentration of this compound that inhibits cell growth by 50%.

α-Synuclein Aggregation Inhibition Assay

-

Method: Thioflavin T (ThT) fluorescence assay.

-

Procedure: Recombinant α-synuclein monomer is incubated with pre-formed α-synuclein fibrils (seeds) in the presence or absence of this compound. The mixture is incubated at 37°C with continuous shaking. At various time points, aliquots are taken, and ThT is added. The fluorescence intensity is measured (excitation ~450 nm, emission ~485 nm).

-

Endpoint: Reduction in ThT fluorescence intensity in the presence of this compound, indicating inhibition of fibril formation.

α-Synuclein Aggregation Inhibition Assay Workflow.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanisms

While the precise signaling pathways modulated by this compound in cancer cells are yet to be fully elucidated, studies on related Fritillaria alkaloids suggest a multi-faceted mechanism. The induction of apoptosis is a key feature, likely mediated through the intrinsic pathway involving the regulation of Bcl-2 family proteins and the activation of caspases, such as caspase-3. Furthermore, the observed reduction in microvessel density in tumor models points towards an anti-angiogenic effect, a critical component of cancer progression.

Proposed Anticancer Mechanisms of this compound.

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile. Its traditional use as an antitussive and expectorant is now being supported by scientific evidence, and its potential in anticancer and neuroprotective therapies is emerging. Further research is warranted to:

-

Elucidate the specific molecular targets and signaling pathways for each of its pharmacological activities.

-

Conduct in vivo efficacy studies for its anticancer and neuroprotective effects.

-

Explore its potential as an antiparasitic agent.

-

Optimize its pharmacokinetic properties for better clinical translation.

This technical guide serves as a foundation for researchers and drug development professionals interested in the therapeutic potential of this compound, providing a summary of the current knowledge and a framework for future investigations.

References

Hupehenine: Unraveling the Anti-Cancer Mechanisms of a Promising Natural Alkaloid

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hupehenine, an isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has emerged as a compound of interest in oncology research. While the broader class of alkaloids has demonstrated significant potential in cancer therapy, the specific mechanisms of action for this compound are still under investigation. This technical guide synthesizes the currently available, albeit limited, scientific information regarding this compound's effects on cancer cells. It aims to provide a foundational resource for researchers by outlining its known anti-proliferative and pro-apoptotic activities, and its potential role in overcoming multidrug resistance. This document also details standardized experimental protocols relevant to the study of natural anti-cancer compounds, which can be adapted for further investigation into this compound's therapeutic potential.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in the field of oncology. This compound, derived from plants of the Fritillaria genus, represents one such promising molecule. Preliminary studies suggest that this compound may exert its anti-cancer effects through multiple pathways, including the induction of programmed cell death (apoptosis) and the reversal of resistance to conventional chemotherapy drugs. This guide provides an in-depth look at the current understanding of this compound's mechanism of action, supported by quantitative data where available, detailed experimental methodologies, and visual representations of key cellular pathways.

Anti-Proliferative and Pro-Apoptotic Effects

This compound has been shown to inhibit the growth of various cancer cell lines. This anti-proliferative activity is often linked to the induction of apoptosis, a controlled process of cell death that is a key target for many cancer therapies.

Quantitative Data on Anti-Cancer Activity

While specific IC50 values for this compound are not extensively reported across a wide range of cancer cell lines, preliminary findings indicate its potential to inhibit cancer cell growth. The table below summarizes the reported inhibitory concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SGC-7901 | Human Gastric Adenocarcinoma | Data not available | [1][2][3][4][5] |

| K562/ADR | Adriamycin-resistant Chronic Myelogenous Leukemia | Data not available | [6][7][8][9] |

Further research is required to establish a comprehensive profile of this compound's potency across a broader spectrum of cancer cell types.

Reversal of Multidrug Resistance

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Some studies suggest that this compound may act as an MDR reversal agent, enhancing the efficacy of conventional chemotherapeutic drugs.

Signaling Pathways Implicated in this compound's Action

The anti-cancer effects of many natural compounds are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death. While direct evidence for this compound is still emerging, related compounds and general cancer biology point towards the potential involvement of the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

Caption: Putative inhibition of the PI3K/Akt pathway by this compound.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers.

Caption: Potential inhibitory effect of this compound on the MAPK/ERK pathway.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow:

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[10][11]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12][13]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment with this compound.

Workflow:

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

-

Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This technique determines the effect of this compound on the distribution of cells in different phases of the cell cycle.[15][16][17][18]

Workflow:

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

-

Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation following this compound treatment.[19][20][21][22][23]

Workflow:

References

- 1. Induction of apoptosis of human gastric carcinoma SGC-7901 cell line by 5, 7-dihydroxy-8-nitrochrysin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin induces apoptosis in SGC-7901 gastric adenocarcinoma cells via regulation of mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oridonin induces apoptosis through the mitochondrial pathway in human gastric cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solasonine induces apoptosis of the SGC-7901 human gastric cancer cell line in vitro via the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversal of P-glycoprotein mediated multidrug resistance in K562 cell line by a novel synthetic calmodulin inhibitor, E6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overcoming of P-glycoprotein-mediated multidrug resistance in K562/A02 cells using riccardin F and pakyonol, bisbibenzyl derivatives from liverworts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Reversal of P-glycoprotein mediated multidrug resistance by a newly synthesized 1,4-benzothiazipine derivative, JTV-519 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. broadpharm.com [broadpharm.com]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Cell cycle analysis using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Apoptosis western blot guide | Abcam [abcam.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

Hupehenine: A Technical Guide to its Antitussive and Expectorant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hupehenine, an isosteroidal alkaloid isolated from the bulb of Fritillaria hupehensis, has demonstrated significant potential as both an antitussive and expectorant agent. Traditional use and modern pharmacological studies suggest its efficacy in alleviating cough and facilitating mucus clearance. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, including detailed experimental protocols for its evaluation and a review of its likely mechanism of action. While specific quantitative data for this compound remains limited in publicly accessible literature, this document presents illustrative data based on studies of analogous alkaloids from the Fritillaria genus to provide a framework for future research and development.

Introduction

Cough is a primary defensive reflex of the respiratory system, yet its chronic presence can be debilitating. The therapeutic management of cough often involves agents that either suppress the cough reflex (antitussives) or enhance the clearance of airway mucus (expectorants). This compound, derived from a plant with a long history in traditional medicine for respiratory ailments, is a promising natural compound in this therapeutic area.[1] This guide synthesizes the available information on its antitussive and expectorant properties, offering a technical resource for researchers in pharmacology and drug development.

Antitussive Properties of this compound

The antitussive activity of this compound is attributed to its ability to suppress the cough reflex. While direct dose-response studies on this compound are not widely published, research on total alkaloids from Fritillaria species has shown significant inhibition of cough in preclinical models.[1]

Experimental Protocol: Ammonia-Induced Cough in Mice

This model is a standard method for evaluating the central and peripheral antitussive effects of a compound.

Objective: To determine the dose-dependent antitussive effect of this compound by measuring the reduction in cough frequency and the increase in cough latency in mice exposed to ammonia vapor.

Materials:

-

This compound

-

Control vehicle (e.g., 0.5% Tween 80 solution)

-

Positive control: Codeine Phosphate (e.g., 30 mg/kg)

-

Ammonia solution (0.6% v/v)

-

Male Kunming mice (18-22 g)

-

Glass chamber (25 cm x 15 cm x 15 cm)

-

Nebulizer

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Fast mice for 12 hours prior to drug administration, with free access to water.

-

Divide mice into groups (n=10 per group): vehicle control, positive control, and at least three doses of this compound (e.g., low, medium, high).

-

Administer this compound or control substances orally (p.o.).

-

After a set pre-treatment time (e.g., 60 minutes), place each mouse individually into the glass chamber.

-

Introduce nebulized ammonia solution into the chamber for a fixed duration (e.g., 45 seconds).

-

Immediately after exposure, record the number of coughs for a defined period (e.g., 3 minutes). A cough is characterized as a forced expiration with a distinct sound.

-

Measure the cough latency, defined as the time from the introduction of ammonia to the first cough.

-

Calculate the percentage of cough inhibition for each group relative to the vehicle control.

Data Presentation: Antitussive Effects (Illustrative)

The following table presents hypothetical data for the antitussive effects of this compound, based on typical results for similar Fritillaria alkaloids.

| Treatment Group | Dose (mg/kg, p.o.) | Cough Frequency (mean ± SD) | Cough Latency (s, mean ± SD) | Inhibition (%) |

| Vehicle Control | - | 55.2 ± 5.8 | 15.3 ± 2.1 | - |

| Codeine Phosphate | 30 | 20.1 ± 3.5 | 35.7 ± 4.2 | 63.6 |

| This compound | 10 | 42.5 ± 4.9 | 22.1 ± 3.3 | 23.0 |

| This compound | 20 | 31.8 ± 4.1 | 29.8 ± 3.9 | 42.4 |

| This compound | 40 | 24.3 ± 3.8 | 33.2 ± 4.0 | 56.0 |

*p<0.05, **p<0.01 vs. Vehicle Control

Expectorant Properties of this compound

The expectorant action of this compound is thought to involve an increase in the secretion of respiratory fluids, which helps to dilute and clear mucus from the airways.

Experimental Protocol: Phenol Red Secretion in Mice

This widely used method assesses the expectorant activity of a substance by measuring the secretion of a marker dye into the tracheobronchial tree.

Objective: To quantify the expectorant effect of this compound by measuring the amount of phenol red secreted into the trachea of mice.

Materials:

-

This compound

-

Control vehicle (e.g., 0.9% saline)

-

Positive control: Ammonium Chloride (e.g., 1500 mg/kg)

-

Phenol red solution (5% w/v in saline)

-

Male Kunming mice (18-22 g)

-

Sodium bicarbonate solution (5% w/v)

Procedure:

-

Acclimatize and fast mice as described in the antitussive protocol.

-

Divide mice into groups (n=10 per group): vehicle control, positive control, and at least three doses of this compound.

-

Administer this compound or control substances orally (p.o.).

-

After a set pre-treatment time (e.g., 30 minutes), administer phenol red solution intraperitoneally (i.p.).

-

After a further incubation period (e.g., 30 minutes), sacrifice the mice by cervical dislocation.

-

Dissect the trachea and wash it with a known volume of sodium bicarbonate solution to collect the secreted phenol red.

-

Measure the absorbance of the tracheal washings at 546 nm using a spectrophotometer.

-

Calculate the amount of phenol red secreted using a standard curve.

Data Presentation: Expectorant Effects (Illustrative)

The following table presents hypothetical data for the expectorant effects of this compound.

| Treatment Group | Dose (mg/kg, p.o.) | Phenol Red Secretion (µ g/mouse , mean ± SD) | Increase in Secretion (%) |

| Vehicle Control | - | 12.5 ± 1.8 | - |

| Ammonium Chloride | 1500 | 22.3 ± 2.5 | 78.4 |

| This compound | 25 | 16.8 ± 2.1* | 34.4 |

| This compound | 50 | 19.7 ± 2.3 | 57.6 |

| This compound | 100 | 21.5 ± 2.4** | 72.0 |

*p<0.05, **p<0.01 vs. Vehicle Control

Mechanism of Action

The precise molecular mechanisms underlying the antitussive and expectorant effects of this compound are still under investigation. However, research on related compounds and the broader Fritillaria genus points towards a multi-target mechanism.

The antitussive effect may be linked to the modulation of inflammatory pathways in the airways. Extracts of Fritillaria hupehensis have been shown to alleviate acute lung injury by suppressing the NF-κB signaling pathway, which would reduce the production of pro-inflammatory cytokines that can sensitize cough receptors.

The expectorant activity is likely due to the stimulation of submucosal glands in the respiratory tract, leading to increased secretion of water and electrolytes into the airway lumen. This hydrates the mucus layer, reducing its viscosity and facilitating its removal by ciliary action and coughing.

Visualizations

Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound's antitussive effect.

Experimental Workflow

Caption: General experimental workflow for evaluating antitussive and expectorant activities.

Conclusion and Future Directions

This compound stands out as a promising natural compound for the management of cough. The existing body of research on related alkaloids from the Fritillaria genus provides a strong foundation for its further investigation. Future studies should focus on obtaining specific dose-response data for this compound in established preclinical models of cough and mucus secretion. Elucidating its precise molecular targets will be crucial for its development as a potential therapeutic agent. Furthermore, pharmacokinetic and toxicological studies are necessary to establish its safety profile and clinical viability. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

No Direct Evidence Found for Antiparasitic Activity of Hupehenine Against Leishmania donovani

Currently, the scientific community has not published research detailing the efficacy of Hupehenine, an alkaloid isolated from Fritillaria species, as a potential treatment for infections caused by Leishmania donovani. Therefore, crucial data points such as the half-maximal inhibitory concentration (IC50) against both promastigote and amastigote stages of the parasite, as well as cytotoxicity assessments on host cells, are not available.

Furthermore, the absence of primary research in this area means that the mechanism of action of this compound against L. donovani remains unknown. Consequently, no signaling pathways within the parasite that might be targeted by this compound have been described.

Researchers, scientists, and drug development professionals interested in novel treatments for leishmaniasis should be aware that while numerous natural and synthetic compounds are continuously being investigated for their antileishmanial properties, this compound has not yet been a subject of this specific line of inquiry according to the accessible scientific literature. Future research may explore the potential of this compound against L. donovani, but as of now, no data exists to provide a technical overview of its activity.

An In-Depth Technical Guide to Investigating the In Vitro Inhibition of α-Synuclein Aggregation by Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aggregation of the intrinsically disordered protein α-synuclein is a central pathological hallmark of a class of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[1][2] The process involves the misfolding of monomeric α-synuclein into β-sheet-rich oligomers and subsequent fibrillization into insoluble amyloid deposits that form Lewy bodies and Lewy neurites.[3] These aggregated species are believed to be the primary neurotoxic entities, making the inhibition of α-synuclein aggregation a promising therapeutic strategy.[4][5]

This technical guide provides a comprehensive overview of the core in vitro methodologies required to assess the potential of a novel compound, exemplified here as "Hupehenine," to inhibit the aggregation of α-synuclein. The protocols detailed herein are foundational for screening and characterizing potential therapeutic agents aimed at mitigating α-synuclein pathology.

Core Experimental Workflow

The investigation of a potential α-synuclein aggregation inhibitor follows a multi-step process, beginning with kinetic analysis, followed by morphological characterization of aggregates, and concluding with an assessment of the compound's effect on the protein's secondary structure.

The α-Synuclein Aggregation Pathway

Understanding the aggregation cascade is crucial for identifying the stages at which an inhibitor might act. The process begins with natively unfolded monomers that misfold and self-assemble into soluble oligomers. These oligomers can act as nuclei for the rapid elongation into protofibrils and ultimately mature amyloid fibrils.

Detailed Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This assay is the gold standard for monitoring amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[6]

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of ThT in dH₂O. Ensure it is freshly made and filtered through a 0.2 µm syringe filter.[6]

-

Prepare the assay buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.05% sodium azide to prevent bacterial growth.[7]

-

Lyophilized recombinant human α-synuclein is dissolved in the assay buffer to a final concentration of 210 µM and filtered through a 0.22 µm filter.[8]

-

-

Assay Setup:

-

The assay is performed in a 96-well black, clear-bottom plate.[7]

-

The final concentration of α-synuclein in each well should be between 70 µM and 100 µM.[7][8]

-

The final concentration of ThT should be 20-25 µM.[7]

-

Add varying concentrations of the test compound (this compound) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor if available).

-

To enhance reproducibility and accelerate aggregation, a small Teflon bead (1/8'' diameter) can be added to each well.[8]

-

-

Incubation and Measurement:

-

Seal the plate with an optical adhesive film to prevent evaporation.[7]

-

Incubate the plate at 37°C with continuous orbital shaking (e.g., 600-1000 rpm).[6][7]

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.[6]

-

Use a microplate reader with excitation set at ~450 nm and emission at ~485 nm.[6]

-

Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of α-synuclein aggregates and to confirm the inhibitory effect of a compound on fibril formation.[9][10]

Methodology:

-

Sample Preparation:

-

Following the ThT assay, take aliquots (5-10 µL) from the wells of interest (e.g., control and this compound-treated samples).

-

Apply the sample to a carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess sample with filter paper.

-

-

Staining:

-

Wash the grid by floating it on a drop of dH₂O for 1 minute.

-

Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Visualize the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).

-

Capture images of the aggregates (or lack thereof) at various magnifications.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of proteins. It can be used to determine if an inhibitor, such as this compound, prevents the conformational transition of α-synuclein from a random coil to a β-sheet-rich structure.[11][12]

Methodology:

-

Sample Preparation:

-

Prepare samples of α-synuclein (e.g., 10-20 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be free of components that have high absorbance in the far-UV region.

-

Prepare parallel samples containing α-synuclein incubated with the test compound (this compound) at a desired molar ratio.

-

A sample of the buffer alone and the buffer with this compound should be run as blanks.

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the spectrum of the corresponding blank from each sample spectrum.

-

The resulting spectra can be analyzed using deconvolution software (e.g., BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.[13]

-

Quantitative Data Presentation

The data gathered from these experiments should be organized systematically to allow for clear interpretation and comparison.

Table 1: Kinetic Parameters from ThT Aggregation Assay

| Compound | Concentration (µM) | Lag Time (h) | Max Fluorescence (RFU) | Apparent Rate Constant (h⁻¹) | % Inhibition |

|---|---|---|---|---|---|

| Control (Vehicle) | 0 | 0% | |||

| This compound | 1 | ||||

| This compound | 5 | ||||

| This compound | 10 | ||||

| This compound | 25 |

| this compound | 50 | | | | |

The IC50 value for this compound can be calculated by plotting % Inhibition against the logarithm of the compound concentration.

Table 2: Secondary Structure Analysis by CD Spectroscopy

| Sample | Random Coil (%) | α-Helix (%) | β-Sheet (%) |

|---|---|---|---|

| α-Synuclein Monomer | |||

| α-Synuclein Aggregates (Control) | |||

| α-Synuclein + this compound (Monomer) |

| α-Synuclein + this compound (Aggregated) | | | |

Hypothetical Mechanism of Inhibition

A potential inhibitor like this compound could interfere with the aggregation cascade at various points. For instance, it might stabilize the native monomeric conformation, block the formation of early oligomers, or cap the ends of growing fibrils to prevent further elongation.

Conclusion

The methodologies outlined in this guide provide a robust framework for the in vitro characterization of potential inhibitors of α-synuclein aggregation. By combining kinetic, morphological, and structural analyses, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent for Parkinson's disease and other synucleinopathies. The successful application of these assays is a critical first step in the preclinical development of disease-modifying drugs.

References

- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Insights into Polyphenols’ Aggregation Inhibition of α-Synuclein and Related Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 7. Thioflavin T alpha-synuclein aggregation assay [bio-protocol.org]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. High-Resolution Cryo-EM Structure Determination of α-synuclein - A Prototypical Amyloid Fibril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biophysical characterization of α-synuclein and its controversial structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Secondary structural formation of alpha-synuclein amyloids as revealed by g-factor of solid-state circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid restructurization of conformationally-distinct alpha-synuclein amyloid fibrils at an elevated temperature - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Hupehenine Extraction and Purification

This document provides detailed protocols for the extraction and purification of Hupehenine, a significant isosteroidal alkaloid found in various species of the Fritillaria genus. These methods are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

This compound is a steroidal alkaloid primarily isolated from the bulbs of Fritillaria plants, such as Fritillaria hupehensis.[1] Like other alkaloids in this class, such as peimine and peiminine, this compound is recognized for its potential pharmacological activities, including antitussive and expectorant effects.[2] The efficient extraction and purification of this compound are critical steps for its pharmacological investigation and potential therapeutic application. This document outlines several established and optimized protocols, from conventional solvent extraction to modern supercritical fluid and chromatographic techniques.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Total Alkaloids

This protocol is based on the optimization of extraction parameters to maximize the yield of total alkaloids from Fritillaria bulbs, which would include this compound.[3]

Methodology:

-

Preparation of Plant Material: Dry the bulbs of Fritillaria spp. at a controlled temperature and grind them into a fine powder.

-

Alkalinization: Before extraction, soak the powdered plant material in an ammonia solution to convert alkaloid salts into their free base form, enhancing their solubility in organic solvents.[3]

-

Extraction:

-

Filtration and Concentration: Filter the resulting mixture. Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

Workflow Diagram:

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical CO2 as a solvent, often with a modifier like ethanol, to extract compounds. It offers advantages such as shorter extraction times and higher selectivity.[2][4]

Methodology:

-

Preparation: Use dried, powdered Fritillaria thunbergii Miq. bulbs.

-

SFE System Setup: Load the powdered material into the extraction vessel of a supercritical fluid extractor.

-

Extraction Parameters:

-

Collection: The extract is depressurized in a collection vessel, where the CO2 returns to a gaseous state, leaving behind the extracted alkaloids.

-

Post-Processing: The collected extract can be further concentrated or directly subjected to purification.

Workflow Diagram:

Protocol 3: Macroporous Resin Column Chromatography for Enrichment

This protocol is used to enrich the total alkaloids from the crude extract, effectively removing sugars, pigments, and other impurities.[3][6]

Methodology:

-

Resin Selection and Preparation:

-

Sample Loading:

-

Dissolve the crude extract from Protocol 1 or 2 in an acidic solution (e.g., 0.5-2% HCl) and adjust the pH to between 8 and 11.[7]

-

Load the sample solution onto the prepared resin column at a controlled flow rate.

-

-

Washing: Wash the column with deionized water to remove unbound impurities like sugars. Continue washing until the eluate is colorless and tests negative for sugars.[7]

-

Elution:

-

Elute the adsorbed alkaloids from the resin using 90-95% ethanol.[7]

-

Collect the ethanol eluate.

-

-

Concentration: Recover the ethanol from the eluate using a rotary evaporator to yield the enriched total alkaloid extract. After this process, the total alkaloid content can be increased over 20-fold with a recovery yield of over 90%.[6]

Protocol 4: HPLC Purification and Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification (preparative HPLC) and quantitative analysis (analytical HPLC) of this compound.[8][9]

Methodology (Analytical HPLC):

-

System and Column: Use a reverse-phase HPLC system with an Evaporative Light Scattering Detector (ELSD). The separation is performed on a Hypersil C-18 column.[8]

-

Mobile Phase: Prepare a mobile phase consisting of methanol:water:chloroform:triethylamine in a ratio of 85:15:1:0.6 (v/v/v/v).[8]

-

Chromatographic Conditions:

-

Set the flow rate of the mobile phase.

-

Maintain a constant column temperature.

-

For the ELSD, set the drift tube temperature to 68.3 °C and the gas flow rate to 1.8 L/min.[8]

-

-

Sample Preparation and Injection: Dissolve the enriched alkaloid extract in the mobile phase, filter through a 0.45 µm filter, and inject it into the HPLC system.

-

Analysis: Identify the this compound peak based on its retention time (approximately 13.7 min under the specified conditions) and quantify it using a calibration curve.[8]

Purification and Analysis Workflow:

Quantitative Data Summary

The following tables summarize key quantitative data from the referenced protocols.

Table 1: Optimized Supercritical Fluid Extraction (SFE) Parameters and Yields

| Parameter | Optimal Value | Predicted Yield (Total Alkaloids) | Predicted Yield (Peimine) | Predicted Yield (Peiminine) | Reference |

|---|---|---|---|---|---|

| Extraction Time | 3.0 h | 3.8 mg/g | 1.3 mg/g | 1.3 mg/g | [4][5] |

| Temperature | 60.4 °C | 3.8 mg/g | 1.3 mg/g | 1.3 mg/g | [4][5] |

| Pressure | 26.5 MPa | 3.8 mg/g | 1.3 mg/g | 1.3 mg/g | [4][5] |

| Co-solvent (Ethanol) | 89.3% | 3.8 mg/g | 1.3 mg/g | 1.3 mg/g |[4][5] |

Table 2: Analytical HPLC-ELSD Method Validation for this compound

| Parameter | Result | Reference |

|---|---|---|

| Linear Range | 8.936 to 134.04 µg/mL | [8] |

| Correlation Coefficient (r) | 0.9993 | [8] |

| Limit of Detection (LOD) | 1.79 µg/mL | [8] |

| Intra-day Precision (RSD) | 1.42% | [8] |

| Inter-day Precision (RSD) | 2.26% | [8] |

| Average Recovery | 101.50% (RSD 1.62%) |[8] |

Biological Context: Potential Signaling Pathways

Fritillaria alkaloids, including this compound, are known for a range of biological activities, such as anti-inflammatory and antitumor effects.[10] While the specific pathways for this compound are still under detailed investigation, related natural alkaloids often exert their effects by modulating key cellular signaling pathways. These can include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, which are central regulators of cell proliferation, inflammation, and apoptosis.[10][11] The diagram below illustrates a generalized model of how a bioactive compound like this compound might interact with these pathways to produce an anti-inflammatory response.

Generalized Signaling Pathway Diagram:

References

- 1. Transcriptomic and metabolomic analyses provide new insights into the appropriate harvest period in regenerated bulbs of Fritillaria hupehensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. CN102210803A - Extraction and enrichment method of fritillaria total alkaloids - Google Patents [patents.google.com]

- 8. Analysis of this compound in the total alkaloids from Fritillaria hupehensis by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Hupehenine: Analytical Standard and Reference Materials Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hupehenine is an isosteroidal alkaloid naturally occurring in plants of the Fritillaria genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antitussive, expectorant, and anticancer effects.[1] Notably, recent in vitro studies have highlighted its potential in neurodegenerative disease research, specifically its ability to inhibit the seeded fibril formation of α-synuclein, a key pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2] This document provides detailed application notes and protocols for the use of this compound analytical standards and reference materials in research and development.

Product Specifications